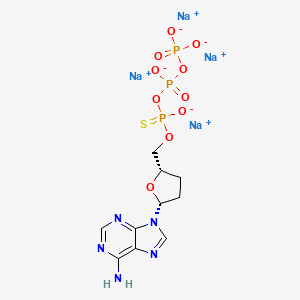
P-P-sP-Ade-ddRibf.4Na+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-P-sP-Ade-ddRibf4Na+ is a synthetic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Ade-ddRibf.4Na+ involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of the nucleoside precursor, followed by the introduction of the phosphate groups and the final coupling to form the desired compound. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Ade-ddRibf.4Na+ may involve large-scale synthesis using automated equipment and stringent quality control measures. The process may include continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and advanced analytical techniques to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
P-P-sP-Ade-ddRibf.4Na+ can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of P-P-sP-Ade-ddRibf.4Na+ include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of P-P-sP-Ade-ddRibf4Na+ depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
P-P-sP-Ade-ddRibf
Chemistry: As a model compound for studying nucleic acid chemistry and reaction mechanisms.
Biology: In research related to nucleic acid interactions, enzymatic processes, and cellular functions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Use in the development of diagnostic tools, biosensors, and other biotechnological applications.
Wirkmechanismus
The mechanism of action of P-P-sP-Ade-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to P-P-sP-Ade-ddRibf.4Na+ include other nucleic acid derivatives and analogs, such as:
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Deoxyadenosine monophosphate (dAMP): A nucleotide involved in DNA synthesis.
Phosphorothioate oligonucleotides: Synthetic analogs used in antisense therapy.
Uniqueness
P-P-sP-Ade-ddRibf4Na+ is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N5Na4O10P3S |
|---|---|
Molekulargewicht |
579.18 g/mol |
IUPAC-Name |
tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O10P3S.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,28?;;;;/m0..../s1 |
InChI-Schlüssel |
XHGOPPWSTWXSKT-HAGVXKASSA-J |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


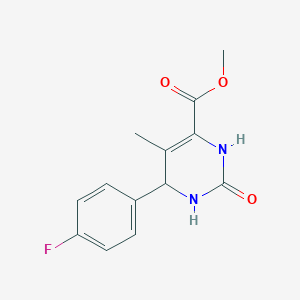
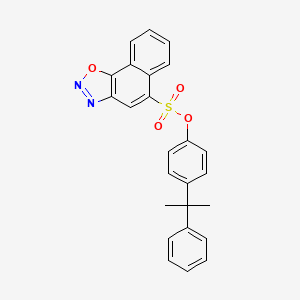
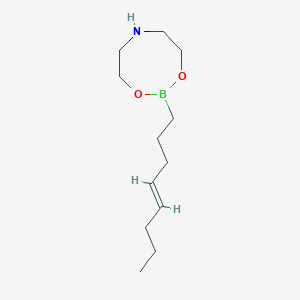
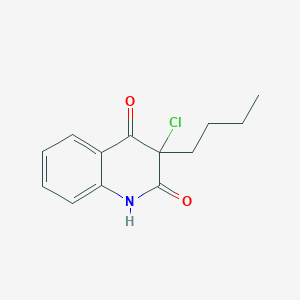
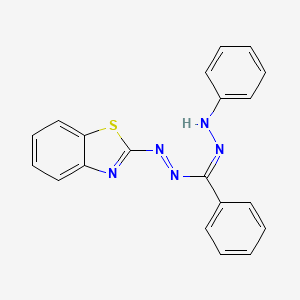

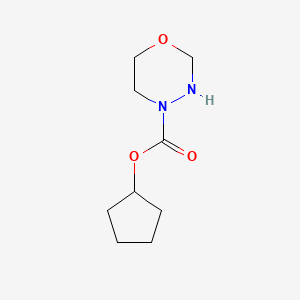
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
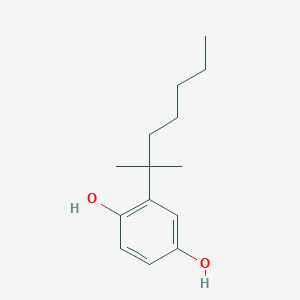
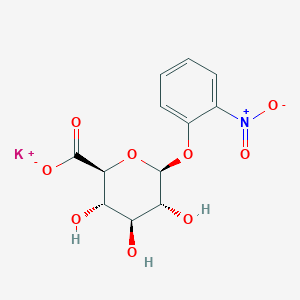
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

